Ethyl 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 245.23 g/mol. This compound is classified as a pyrrole derivative, notable for its unique structure that incorporates both acetyl and difluoroacetate functional groups. The compound is identified by the CAS number 1286792-84-4 and is recognized for its potential applications in medicinal chemistry.
The synthesis of ethyl 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetate typically involves multi-step reactions starting from readily available pyrrole derivatives. One common approach includes the following steps:
The synthesis must be optimized for yield and purity, often requiring careful control of reaction conditions such as temperature, reaction time, and the use of catalysts or solvents to facilitate the formation of desired intermediates.
The molecular structure of ethyl 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetate features a pyrrole ring substituted at the 5-position with an acetyl group and at the 2-position with a difluoroacetate group. The presence of these functional groups contributes to the compound's unique chemical properties.
Ethyl 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetate can participate in various chemical reactions due to its electrophilic nature:
These reactions often require specific catalysts or conditions to promote selectivity and yield. For example, using Lewis acids can enhance nucleophilic substitution reactions.
Ethyl 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetate finds applications primarily in medicinal chemistry as a building block for synthesizing more complex pharmaceutical agents. Its unique structure makes it suitable for developing compounds aimed at treating various diseases, including potential applications in anti-inflammatory and anti-cancer therapies .
Research continues to explore its full potential within pharmaceutical contexts and other scientific fields.
The gem-difluoroacetate unit in ethyl 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetate is synthesized primarily via deoxofluorination of precursor α-ketoesters. This transformation employs reagents like morpholinosulfur trifluoride (Morph-DAST), which selectively replaces carbonyl oxygen with fluorine atoms under mild conditions (CH₂Cl₂, 25°C). However, substrates with highly basic heterocycles (e.g., imidazoles) require modified protocols, such as elevated temperatures (50°C) or solvent switching to acetonitrile, to achieve >85% yield [8].
Recent advances leverage halogen-bonding photocatalysis to generate radicals from α-bromodifluoroesters—key precursors to gem-difluoroacetates. A dual catalytic system combines:
Table 1: Comparison of Synthetic Methods for α,α-Difluoroacetate Derivatives
Method | Reagent/Catalyst | Substrate Scope | Yield Range | Limitations |
---|---|---|---|---|
Deoxofluorination | Morph-DAST | Diazolyl glyoxylates | 50–96% | Sensitive to heterocycle basicity |
Halogen-bonding photocatalysis | NaI/aryl iodide catalyst | α-Bromodifluoroesters | 60–78%* | Requires inert conditions |
Direct electrophilic fluorination | Selectfluor™ | Pyrrole derivatives | <20% | Polymerization side reactions |
* Yields estimated from reaction optimization data [9]
Notably, direct electrophilic fluorination of pyrroles using agents like Selectfluor™ is impractical due to competitive oxidation and polymerization, yielding <20% target products [4]. Thus, indirect routes via functionalized building blocks remain essential for pyrrole-based gem-difluoroacetates.
Fluorinated pyrroles like ethyl 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetate serve as critical intermediates for targeted therapies. The gem-difluoro group:
This compound’s 1-methyl-5-acetylpyrrole moiety is a pharmacophore in anticancer agents. Analogous scaffolds inhibit microtubule assembly (IC₅₀ = 0.84–0.89 μM) and disrupt Bcl-2 family protein expression, triggering apoptosis in solid tumors [3]. For example, PPyQ derivatives with fluorinated substituents show nanomolar cytotoxicity against multidrug-resistant leukemia cells (GI₅₀ = 0.1–0.2 nM) [3]. Additionally, pyrrole-based fluorinated inhibitors target viral RNA polymerases (e.g., remdesivir analogues) and estrogen receptors (e.g., LSZ102) [7] [8].
Table 2: Structure-Activity Relationships (SAR) of Bioactive Pyrrole-Difluoroacetate Hybrids
Biological Target | Structural Feature | Activity Enhancement Mechanism |
---|---|---|
Microtubules (anticancer) | gem-Difluoroacetate + 3-ethylbenzodioxole | Tubulin polymerization inhibition (IC₅₀: 0.84 μM) |
Bcl-2 proteins (proapoptotic) | Difluoroacetate-pyrrolopyrimidine | Downregulation of Bcl-2/Mcl-1 expression |
Viral RdRp (antiviral) | C5-acetylpyrrole + difluoro linker | Enhanced hydrophobic pocket binding |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1